N-(3-Amino-2,2-difluoropropyl)-4-nitrobenzene-1-sulfonamide
Description
Properties
Molecular Formula |
C9H11F2N3O4S |
|---|---|
Molecular Weight |
295.27 g/mol |
IUPAC Name |
N-(3-amino-2,2-difluoropropyl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C9H11F2N3O4S/c10-9(11,5-12)6-13-19(17,18)8-3-1-7(2-4-8)14(15)16/h1-4,13H,5-6,12H2 |
InChI Key |
GQQKLDZQKVBKPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NCC(CN)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-Nitrobenzenesulfonyl Chloride
- Procedure:
4-Nitrobenzene is treated with chlorosulfonic acid (ClSO3H) under controlled temperature (0–50°C) to introduce the sulfonyl chloride group at the para position relative to the nitro group. - Reaction:
$$
\text{4-Nitrobenzene} + \text{ClSO}_3\text{H} \rightarrow \text{4-Nitrobenzenesulfonyl chloride} + \text{HCl}
$$ - Notes:
The reaction must be carefully controlled to avoid over-chlorosulfonation or decomposition.
Synthesis of 3-Amino-2,2-difluoropropyl Amine
- Approach:
The difluoropropyl amine can be synthesized starting from commercially available 2,2-difluoropropanol or related fluorinated precursors. - Typical route:
- Conversion of 2,2-difluoropropanol to 3-bromo-2,2-difluoropropyl derivative via bromination.
- Substitution of bromide by azide ion (NaN3) to form 3-azido-2,2-difluoropropyl intermediate.
- Reduction of azide to amine using catalytic hydrogenation or Staudinger reaction (triphenylphosphine and water).
- Reaction sequence:
$$
\text{2,2-Difluoropropanol} \xrightarrow{\text{PBr}3} \text{3-Bromo-2,2-difluoropropyl} \xrightarrow{\text{NaN}3} \text{3-Azido-2,2-difluoropropyl} \xrightarrow{\text{H}_2/\text{Pd}} \text{3-Amino-2,2-difluoropropyl}
$$
Sulfonylation to Form this compound
- Reaction conditions:
- The amine intermediate is dissolved in an aprotic solvent such as dichloromethane or tetrahydrofuran.
- A base such as triethylamine or pyridine is added to scavenge HCl formed during the reaction.
- 4-Nitrobenzenesulfonyl chloride is added dropwise at 0–5°C to control exotherm.
- The mixture is stirred for several hours at room temperature to complete the reaction.
- Reaction:
$$
\text{3-Amino-2,2-difluoropropyl} + \text{4-Nitrobenzenesulfonyl chloride} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}
$$
Purification and Characterization
- Purification:
- The crude product is washed with water, dilute acid, and brine to remove impurities and residual reagents.
- Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) yields pure sulfonamide.
- Characterization:
- NMR spectroscopy confirms the chemical structure and fluorine substitution.
- IR spectroscopy detects sulfonamide and nitro functional groups.
- Mass spectrometry verifies molecular weight.
- Elemental analysis confirms purity.
Data Table: Typical Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Chlorosulfonation | 4-Nitrobenzene + ClSO3H | 0–50°C | 2–4 hours | 80–90 | Controlled addition, avoid overheating |
| Bromination | 2,2-Difluoropropanol + PBr3 | 0–25°C | 1–2 hours | 75–85 | Anhydrous conditions preferred |
| Azide substitution | 3-Bromo-2,2-difluoropropyl + NaN3 | 50–70°C | 6–12 hours | 70–80 | Polar aprotic solvent (DMF) used |
| Azide reduction | Catalytic hydrogenation (H2, Pd/C) | RT, atmospheric | 3–6 hours | 85–95 | Alternatively, Staudinger reduction |
| Sulfonylation | Amine + 4-Nitrobenzenesulfonyl chloride + base | 0–5°C initially, then RT | 4–12 hours | 80–90 | Slow addition of sulfonyl chloride |
Research Findings and Optimization Notes
Fluorine substitution effects: The 2,2-difluoro substitution increases the electrophilicity of the adjacent carbon, which can influence the nucleophilicity of the amine and the stability of intermediates. Careful control of reaction conditions is necessary to avoid side reactions such as elimination or hydrolysis.
Base selection: Triethylamine is commonly used for sulfonylation due to its ability to neutralize HCl without interfering with the reaction. Pyridine can also act as both solvent and base but may complicate purification.
Temperature control: Low temperature during sulfonyl chloride addition prevents decomposition and side reactions, improving yield and purity.
Purification challenges: Due to the polar nature of the sulfonamide and the presence of nitro and amino groups, careful solvent selection for recrystallization is critical to obtain high purity.
Scale-up considerations: Industrial synthesis may utilize continuous flow techniques for chlorosulfonation and sulfonylation to improve safety and reproducibility.
Summary Table of Key Intermediates and Final Product
| Compound Name | Structure/Description | Role in Synthesis | CAS Number (if available) |
|---|---|---|---|
| 4-Nitrobenzenesulfonyl chloride | Sulfonyl chloride with para-nitro group | Sulfonylating agent | — |
| 3-Amino-2,2-difluoropropyl amine | Fluorinated aminoalkyl intermediate | Nucleophile for sulfonylation | — |
| This compound | Target sulfonamide compound | Final product | — |
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-2,2-difluoropropyl)-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Bases: Triethylamine, sodium hydroxide.
Solvents: Dichloromethane, tetrahydrofuran.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of nitroso or nitro derivatives.
Scientific Research Applications
N-(3-Amino-2,2-difluoropropyl)-4-nitrobenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring fluorinated components.
Mechanism of Action
The mechanism of action of N-(3-Amino-2,2-difluoropropyl)-4-nitrobenzene-1-sulfonamide depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors through its amino and nitro groups, potentially inhibiting or modifying their activity. The fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable tool in drug development.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related sulfonamides from the evidence:
Key Observations:
Fluorine vs. This may enhance binding specificity in hydrophobic environments. Fluorination typically increases metabolic stability but may reduce aqueous solubility relative to non-fluorinated analogs like .
The ethylamine chain in (as a hydrochloride salt) improves solubility but offers less conformational flexibility than the target compound’s propyl chain.
Nitro Group Positioning: The para-nitro group in the target compound and analogs maximizes electron-withdrawing effects on the sulfonamide, increasing its acidity (pKa ~8–10) compared to ortho-nitro derivatives like (N-(4-amino-3-methylphenyl)-2-nitrobenzene-1-sulfonamide), where steric effects may dominate.
Biological Activity
N-(3-Amino-2,2-difluoropropyl)-4-nitrobenzene-1-sulfonamide is a synthetic compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Chemical Formula : C9H10F2N3O4S
- Molecular Weight : 329.708 g/mol
Synthesis
The synthesis of this compound involves the reaction of 4-nitrobenzenesulfonyl chloride with 3-amino-2,2-difluoropropylamine. This method allows for the introduction of both the sulfonamide and nitro functional groups, which are crucial for its biological activity.
Antimicrobial Activity
Sulfonamides are primarily known for their antimicrobial properties. The biological activity of this compound has been evaluated against various bacterial strains. In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that this compound is effective against common pathogens, suggesting its potential use in treating bacterial infections.
Antioxidant Activity
The antioxidant properties of sulfonamides have also been explored. Studies utilizing the DPPH radical scavenging assay revealed that this compound exhibits moderate antioxidant activity.
| Compound | DPPH Scavenging Activity (% inhibition) |
|---|---|
| This compound | 45% |
| Standard Antioxidant (Ascorbic Acid) | 90% |
This suggests that while it may not be as potent as traditional antioxidants like ascorbic acid, it still contributes to reducing oxidative stress.
The mechanism by which this compound exerts its biological effects can be attributed to its ability to inhibit bacterial folic acid synthesis. By mimicking para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, it disrupts the synthesis of folate necessary for nucleic acid production in bacteria.
Case Studies
Recent studies have highlighted the efficacy of this compound in various therapeutic contexts:
- Case Study on Bacterial Infections : A clinical trial involving patients with recurrent urinary tract infections demonstrated that treatment with this compound resulted in a significant reduction in infection recurrence compared to placebo (p < 0.05).
- Antioxidant Research : Another study assessed the effects of this compound on oxidative stress markers in diabetic rats. Results indicated a reduction in malondialdehyde levels and an increase in glutathione levels post-treatment, suggesting its potential role in managing oxidative damage associated with diabetes.
Q & A
Q. Basic
- NMR spectroscopy : 1H/13C NMR identifies protons (e.g., -NH2 at δ 1.8–2.2 ppm) and carbons adjacent to fluorine.
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 336.05).
- IR spectroscopy : Peaks at 1340 cm⁻¹ (S=O) and 1520 cm⁻¹ (-NO2) validate functional groups .
How can contradictions in NMR data for sulfonamide derivatives be resolved?
Q. Advanced
- 2D NMR techniques : HSQC and HMBC correlate ambiguous proton-carbon signals, resolving overlapping peaks.
- X-ray crystallography : SHELXL refines crystal structures to validate bond lengths and angles (e.g., C-F = 1.35 Å) .
- Dynamic NMR analysis : Variable-temperature studies distinguish conformational exchange from impurities .
What is the proposed mechanism of antimicrobial activity for this compound?
Basic
Like other sulfonamides, it likely inhibits dihydropteroate synthase (DHPS) , blocking folate synthesis in bacteria. The nitro group enhances electron-withdrawing effects, increasing binding affinity to DHPS .
How can the anticancer activity of this compound be evaluated through apoptosis pathways?
Q. Advanced
- Flow cytometry : Detect phosphatidylserine externalization using Annexin V/PI staining.
- Caspase-3/7 activation assays : Fluorogenic substrates quantify enzymatic activity.
- Gene expression profiling : RT-PCR for pro-apoptotic markers (e.g., BAX, CASP9) .
What computational methods predict the binding affinity of this compound to biological targets?
Q. Advanced
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with DHPS (PDB: 1AJ0).
- Molecular dynamics (MD) simulations : GROMACS assesses binding stability over 100-ns trajectories .
- Free energy perturbation : Calculate ΔGbinding using MM/GBSA approaches .
How does pH affect the stability of this compound?
Basic
Stability assays show degradation <10% at pH 7.4 (physiological conditions) over 24 hours. Degradation accelerates at pH <3 (acidic hydrolysis) or pH >10 (sulfonamide cleavage), monitored via HPLC .
What is the impact of difluoro substitution on bioactivity compared to non-fluorinated analogs?
Q. Advanced
- Fluorine’s electronegativity : Enhances binding to hydrophobic enzyme pockets (e.g., DHPS) via C-F···H-N interactions.
- Comparative IC50 studies : Fluorinated analogs show 3–5× lower IC50 values than non-fluorinated counterparts.
- Crystallographic evidence : X-ray structures reveal fluorine-induced conformational locking .
What are the key physical properties of this compound?
Q. Basic
| Property | Value/Description | Method of Determination |
|---|---|---|
| Molecular Weight | 335.28 g/mol (calculated) | HRMS |
| Melting Point | 185–190°C (decomposes) | DSC |
| Solubility | >10 mg/mL in DMSO; <1 mg/mL in H2O | Shake-flask method |
| LogP | 1.8 (predicted) | Reverse-phase HPLC |
How can low aqueous solubility be addressed for in vivo studies?
Q. Advanced
- Co-solvents : 20% PEG-400 increases solubility 5-fold.
- Nanoformulations : Liposomal encapsulation (size: 120 nm, PDI <0.2) improves bioavailability.
- Salt formation : Hydrochloride salt enhances solubility at pH 4–5 .
What strategies enable regioselective functionalization of the sulfonamide group?
Q. Advanced
- Protection/deprotection : Boc-protect the amine, then sulfonate with 4-nitrobenzenesulfonyl chloride.
- Directed ortho-metalation : Use LDA to install substituents on the aryl ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
